Fast Blue B Salt

CAS No.: 84633-94-3

Cat. No.: VC3243395

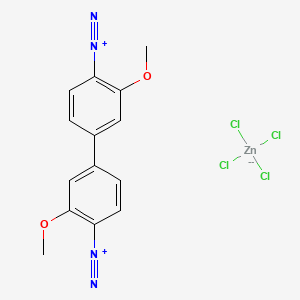

Molecular Formula: C14H12Cl4N4O2Zn

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84633-94-3 |

|---|---|

| Molecular Formula | C14H12Cl4N4O2Zn |

| Molecular Weight | 475.5 g/mol |

| IUPAC Name | 4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) |

| Standard InChI | InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 |

| Standard InChI Key | GPPKNJIWDULNQH-UHFFFAOYSA-J |

| SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

Introduction

Chemical Identification and Structure

Fast Blue B Salt, identified by CAS number 14263-94-6, is chemically described as [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) . The compound has a molecular formula of C₁₄H₁₂Cl₄N₄O₂Zn with a molecular weight of 475.46 g/mol . This structure is characterized by a biphenyl backbone with diazonium groups at the 4 and 4' positions, methoxy groups at the 3 and 3' positions, and a tetrachlorozincate counter-ion.

The compound is also known by several synonyms including Fast Blue B, Echtblausalz B, Fast Blue B zinc salt, and Azoic Diazo No.48 zinc salt . The molecular structure incorporates specific atomic components: 14 hydrogen atoms, 12 chlorine atoms, 4 nitrogen atoms, 4 oxygen atoms, and 2 zinc atoms .

Table 1: Chemical Identification Parameters of Fast Blue B Salt

| Parameter | Value |

|---|---|

| CAS Number | 14263-94-6 |

| Chemical Name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) |

| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn |

| Molecular Weight | 475.46 g/mol |

| Color Index | 37235 |

| MDL Number | MFCD00075203 |

| BRN | 1499067 |

Physical Properties

Fast Blue B Salt appears as a light yellow to yellow powder, though some sources describe it as green to brown in coloration . The compound has a high melting point exceeding 300°C . It is water-soluble at a concentration of approximately 1mg/mL and requires storage under specific conditions to maintain stability .

Regarding stability, Fast Blue B Salt is generally stable under normal conditions but exhibits incompatibility with strong oxidizing agents and alkaline hydroxides . The compound may discolor when exposed to light, necessitating proper storage practices . For optimal preservation, it should be stored under an inert atmosphere at a temperature range of 2-8°C .

Table 2: Physical Properties of Fast Blue B Salt

| Property | Characteristic |

|---|---|

| Appearance | Light yellow to yellow powder (or green to brown) |

| Melting Point | >300°C |

| Solubility in Water | Soluble (1mg/mL) |

| Stability | Stable but incompatible with strong oxidizing agents and alkaline hydroxides |

| Storage Requirements | Inert atmosphere, 2-8°C |

| Light Sensitivity | May discolor on exposure to light |

Applications in Scientific Research

Histological and Hematological Applications

Fast Blue B Salt serves as a valuable staining agent in histology laboratories, facilitating the visualization of cellular structures under microscopic examination . Its ability to provide clear contrast between different tissue components makes it an essential tool for diagnosing diseases through histological analysis . The compound effectively demonstrates esterase activity and has been utilized histochemically to stain enterochromaffin cells and cells that have undergone free radical oxidative damage .

In hematological applications, Fast Blue B Salt aids in identifying and differentiating various blood cell types, contributing significantly to blood analysis and diagnosis of blood disorders . Its specific staining properties enable researchers and clinicians to distinguish cellular components with greater precision than many alternative dyes.

Neuroscience Research

In the field of neuroscience, Fast Blue B Salt plays a critical role in tracing neuronal pathways and studying brain function . The compound's fluorescent properties facilitate the visualization of neuronal connections, thereby contributing to advancements in understanding neurological diseases and brain architecture . As a chromogenic substrate, it enables researchers to visualize areas of enzyme activity under a microscope, providing insights into enzyme distribution and localization within different tissue types . This application is particularly valuable for mapping nerve cells that are active under specific conditions, aiding in the understanding of neural pathways and functions .

Environmental and Pharmaceutical Applications

Fast Blue B Salt has applications in environmental studies for detecting and quantifying pollutants in water samples . Its sensitivity to specific contaminants makes it a valuable tool for environmental scientists monitoring water quality .

In pharmaceutical contexts, the compound is utilized in quality control processes to ensure proper formulation of drugs by verifying the presence of active ingredients through colorimetric analysis . This application contributes to maintaining pharmaceutical product standards and consistency.

Mechanism of Action

The primary mechanism of action of Fast Blue B Salt involves its function as a chromogenic substrate in enzymatic activity assays . When coupled with an appropriate substrate that is cleaved by an enzyme of interest (particularly alkaline phosphatase), Fast Blue B Salt produces a colored precipitate that becomes visibly detectable . This reaction enables researchers to localize enzymatic activity within tissues or cellular samples.

In cannabis detection applications, Fast Blue B Salt reacts with cannabinoids under basic conditions to produce a distinctive red-brown solution that can be measured spectrophotometrically . This reaction occurs when the reagent diffuses from polydimethylsiloxane (PDMS) composites, leading to absorbances at 500 nm that are proportional to the amounts of cannabinoids present in the reaction media .

Analytical Methods Utilizing Fast Blue B Salt

Chromatographic Applications

Fast Blue B Salt is extensively used in chromatographic techniques, particularly in thin layer chromatography (TLC) for the detection of aflatoxins and other compounds . The compound can also be analyzed using High Performance Liquid Chromatography (HPLC) with specialized columns such as the BIST B+ column .

Table 3: HPLC Analysis Conditions for Fast Blue B Salt

| Parameter | Specification |

|---|---|

| Column | BIST B+, 4.6×150 mm, 5 μm, 100A |

| Mobile Phase | Gradient MeCN |

| Buffer | H₃PO₄ – 0.2% |

| Flow Rate | 1.0 ml/min |

| Detection | UV 320 nm |

| Peak Retention Time | 6.01 min |

The unique Bridge Ion Separation Technology (BIST) allows for retention of Fast Blue B Salt on a positively-charged anion-exchange column . This method relies on a multi-charged negative buffer (such as sulfuric acid) that acts as a bridge linking positively-charged analytes to the positively-charged column surface, along with a mobile phase consisting primarily of organic solvent to minimize the formation of a solvation layer around charged analytes .

Colorimetric Detection Methods

A notable application of Fast Blue B Salt involves its use in colorimetric methods for estimating total cannabinoid content in cannabis samples . In this approach, the compound is immobilized into polydimethylsiloxane (PDMS), and when contacted with a cannabis extract under basic conditions, the reagent diffuses from the PDMS device to produce a red-brown solution . The absorbances measured at 500 nm after brief exposure to the FBB/PDMS composites yield responses proportional to the cannabinoid concentrations .

This colorimetric method provides a simple and rapid alternative to more complex chromatographic methods for cannabinoid estimation, requiring only 1 minute of exposure to generate measurable results . The technique has been validated using different cannabis samples and evaluated for selectivity against other plants and drugs .

Research Findings and Case Studies

Research has demonstrated that Fast Blue B Salt can be effectively immobilized in PDMS to create a stable reagent system for cannabinoid detection . Studies have shown that while individual cannabinoids (THC, CBD, and CBN) produce varying absorbance spectra when reacting with Fast Blue B Salt, the measured absorbance at 500 nm correlates with the total concentration of these cannabinoids in solution .

The stability of Fast Blue B Salt solutions has been investigated, revealing significant variation in spectra occurring within just two days after preparation . This finding emphasizes the importance of using freshly prepared solutions for accurate analytical results.

In colorimetric applications, researchers have established a relationship between the amount of cannabinoids from plant extracts in reaction solutions and the measured absorbances . This relationship allows for quantitative estimation of total cannabinoid content using CBD as a reference compound .

| Supplier | Package Size | Price (USD) | Purity |

|---|---|---|---|

| Santa Cruz Biotechnology | 10 g | $106.00 | Not specified |

| Santa Cruz Biotechnology | 25 g | $199.00 | Not specified |

| Santa Cruz Biotechnology | 100 g | $349.00 | Not specified |

| Hebei Chuanghai Biotechnology | 1 KG | $100.00/KG | 99% |

| WUHAN FORTUNA CHEMICAL | 1 KG | Not specified | 98% min |

| TargetMol Chemicals | Not specified | $29.00/mg | Not specified |

For optimal storage, Fast Blue B Salt should be kept under an inert atmosphere at 2-8°C to maintain stability . Due to its sensitivity to light and potential incompatibility with strong oxidizing agents and alkaline hydroxides, proper storage conditions are essential for preserving the compound's efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume